![molecular formula C20H23NO6 B2603563 [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 1794781-63-7](/img/structure/B2603563.png)
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate” is a chemical compound with the CAS Number: 925159-24-6. It has a molecular weight of 283.33 and its IUPAC name is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) . This code provides a unique representation of the molecule’s structure.Mecanismo De Acción
The exact mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which could explain its anti-inflammatory properties. This compound has also been shown to modulate the activity of G protein-coupled receptors, which could explain its effects on neurotransmitter receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegenerative disorders. This compound has also been shown to modulate the activity of neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in various fields.
Direcciones Futuras
There are several future directions for research on [(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, including the development of new compounds based on its scaffold, the investigation of its potential applications in various diseases, and the elucidation of its mechanism of action. Additional studies are also needed to determine the optimal dosage and administration route for this compound in various experimental models. Finally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which could have implications for its potential use in humans.
Métodos De Síntesis
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-phenylethyl)carbamoyl chloride. The final product is obtained through the reaction of the intermediate with methyl alcohol.
Aplicaciones Científicas De Investigación
[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its potential to modulate the activity of neurotransmitter receptors, which could lead to the development of new drugs for the treatment of neurological disorders.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-24-16-11-15(12-17(25-2)19(16)26-3)20(23)27-13-18(22)21-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCCSQOMNIPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)
![4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2603482.png)
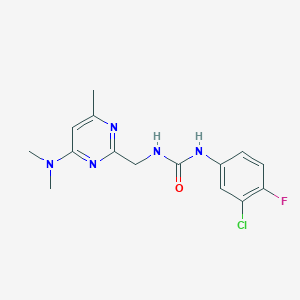
![chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B2603487.png)
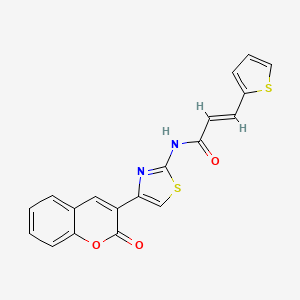
![[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2603489.png)
![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
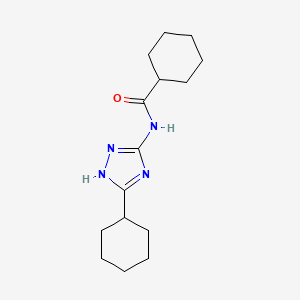
![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)
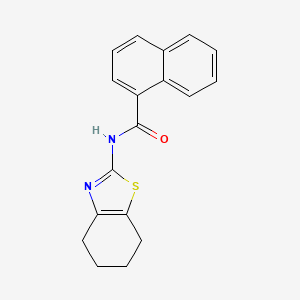
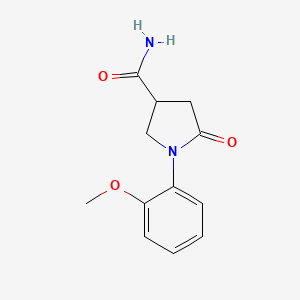
![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
